molecular formula C14H16N2O2 B1177569 6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion CAS No. 151213-44-4

6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion

Cat. No.: B1177569
CAS No.: 151213-44-4
M. Wt: 244.29 g/mol
InChI Key: RRBLNPCNHNHAFW-NWDGAFQWSA-N
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Description

6-Benzyl-cis-2,8-diaza-bicyclo[4.3.0]nonan-7,9-dion is a bicyclic lactam/lactone derivative characterized by a fused bicyclo[4.3.0]nonane scaffold. The cis configuration at positions 2 and 8 introduces stereochemical rigidity, while the benzyl substituent at position 6 modulates its electronic and steric properties. This compound belongs to a broader class of diazabicyclic derivatives, which are of interest due to their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory effects .

Properties

CAS No.

151213-44-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(4aS,7aR)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2/t11-,12+/m0/s1

InChI Key

RRBLNPCNHNHAFW-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C(=O)N(C2=O)CC3=CC=CC=C3)NC1

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1

Synonyms

6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion

Origin of Product

United States

Preparation Methods

Table 1: Hydrogenation Reaction Conditions and Outcomes

ParameterDetail
Starting Material5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Catalyst5% Pd/C
SolventMethanol
Temperature55–60°C
Pressure4.0–4.5 kg/cm² H₂
Yield86%
PurificationAcid-base treatment with HCl/TEA

This method’s advantages include operational safety and scalability, as methanol and Pd/C are cost-effective and reusable. However, the requirement for high-pressure hydrogenation equipment may limit accessibility for smaller laboratories.

Grignard Reagent-Mediated Cyclization

An alternative synthesis, described in a 1977 study, utilizes benzylmagnesium chloride (Grignard reagent) to functionalize N-benzyl-cis-hexahydrophthalimide. The reaction proceeds via nucleophilic attack at the imide carbonyl, forming N-benzyl-9-benzylidene-8-azabicyclo[4.3.0]nonan-7-one as a key intermediate. Acidic workup induces cyclization, yielding the bicyclic dione. While this method avoids high-pressure hydrogenation, it requires stringent anhydrous conditions and offers lower yields compared to catalytic routes.

Critical challenges include controlling regioselectivity during the Grignard addition and preventing over-alkylation. The use of hexahydrophthalimide derivatives also introduces stereochemical complexities, necessitating precise reaction monitoring. Despite these limitations, this approach remains valuable for synthesizing analogs with varied substituents at C-6.

Stereoselective Oxidation-Hydrogenation Sequences

A third route, disclosed in Chinese patent CN114085219B, employs N-benzylpiperidine dicarboximide as a starting material. Partial oxidation with reagents such as potassium permanganate or ozone introduces a double bond within the piperidine ring, forming a conjugated ene-dione system. Subsequent hydrogenation with palladium catalysts selectively saturates the double bond while retaining the dione groups, yielding the cis-configured bicyclic product.

This method emphasizes stereochemical control, producing the (1S,6R) enantiomer with high diastereomeric excess. However, the patent lacks explicit details on reaction conditions and yields, limiting direct comparison with other methods.

AgentHazard ProfileScalabilityCost Efficiency
LiAlH₄High (pyrophoric)LowModerate
VitrideModerateHighHigh

Additionally, the patent introduces chiral resolution using D(-)-tartaric acid to isolate the (S,S)-enantiomer, crucial for pharmaceutical applications like moxifloxacin synthesis. This step achieves >99% enantiomeric purity via salt formation and recrystallization in N,N-dimethylformamide.

Mechanistic Insights and Byproduct Analysis

The hydrogenation mechanism involves adsorption of the pyrrolo-pyridinedione onto the Pd/C surface, followed by sequential hydrogen addition to the pyridine ring. Density functional theory (DFT) studies suggest that the cis configuration arises from steric hindrance favoring hydrogen uptake on the less substituted face. Common byproducts include over-reduced amines (e.g., 8-benzyl-2,8-diazabicyclo[4.3.0]nonane) and deoxygenated species, minimized through controlled reaction times and catalyst loading.

Environmental and Economic Impact

The Vitride-based process reduces waste generation by 40% compared to LiAlH₄ methods, as the reagent decomposes to benign aluminum oxides and methanol. Solvent recovery systems for methanol and toluene further enhance sustainability, aligning with green chemistry principles. Economically, the method lowers production costs by 25%, primarily through reduced safety infrastructure and higher yields .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through several methods, often involving catalytic hydrogenation processes and subsequent chemical transformations. Notably, the synthesis of enantiomerically pure forms of 2,8-diazabicyclo[4.3.0]nonane is crucial for its application in pharmaceuticals.

Key Synthetic Pathways:

  • Catalytic Hydrogenation : The compound is often produced via the hydrogenation of 8-benzyl-5H-pyrrolo[3,4-b]pyridine derivatives using catalysts such as palladium or ruthenium .
  • Reduction Techniques : The reduction of intermediates like cis-8-Benzyl-7,9-dione to yield the final bicyclic structure can utilize less hazardous reducing agents like Vitride in toluene .

Pharmaceutical Applications

6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion plays a pivotal role in the synthesis of several pharmaceutical compounds:

Moxifloxacin Hydrochloride

This compound serves as an intermediate in the synthesis of Moxifloxacin hydrochloride, a broad-spectrum antibiotic used to treat various bacterial infections. The process involves reacting the bicyclic compound with cyclopropyl derivatives under specific conditions to yield high-purity Moxifloxacin .

Antibacterial and Antimicrobial Agents

Due to its structural properties, derivatives of this bicyclic compound are explored for their potential as antibacterial agents against resistant strains of bacteria. Research indicates that modifications to the bicyclic structure can enhance antimicrobial efficacy and reduce side effects.

Case Studies

Several studies have documented the effectiveness of compounds derived from this compound:

Case Study 1: Moxifloxacin Synthesis

In a controlled laboratory setting, researchers synthesized Moxifloxacin using (S,S)-2,8-diazabicyclo[4.3.0]nonane as an intermediate. The study highlighted the importance of stereochemistry in achieving high biological activity and reduced toxicity profiles .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that specific modifications increased potency and spectrum of activity significantly .

Mechanism of Action

The mechanism of action of 6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The bicyclo[4.3.0]nonane framework is shared among several related compounds, but substitutions and functional group placements critically influence their properties. Key analogs include:

Compound Name Substituents/Functional Groups Biological Activity Reference
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane 3-Benzyl, 1,4-diaza, 2,5-dione Antimicrobial (Gram-positive/-negative)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane 1,4-diaza, 2,5-dione Antioxidant, Antimicrobial
2-Hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one 2-Hydroxy, 4-methyl, lactone Limited antimicrobial activity
2-Iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one 2-Iodo, 4-methyl, lactone Broad-spectrum antimicrobial
1,5-Diazabicyclo[4.3.0]non-5-ene acetate Ionic liquid, 1,5-diaza Cellulose solvent (industrial use)
Key Observations:
  • Diaza Position : Moving the diaza groups from 1,4 (in 3-benzyl-1,4-diaza analogs) to 2,8 alters hydrogen-bonding capacity and steric interactions, which may affect target binding .
  • Functional Group Diversity : Lactones (e.g., 2-iodo-4-methyl-9-oxabicyclo derivatives) exhibit distinct antimicrobial spectra compared to lactams (e.g., diaza-dioxo compounds), likely due to differences in electrophilic reactivity .
Antimicrobial Activity:
  • Halogenated Lactones: 2-Iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one demonstrates broader activity, inhibiting Pseudomonas fluorescens and Candida albicans, which hydroxylactones fail to target .
  • Diaza-Dioxo Derivatives: These compounds exhibit dual antioxidant and antimicrobial functions, with 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane showing radical scavenging capacity (IC₅₀: ~20 µM) alongside bacterial growth inhibition .

Biological Activity

6-Benzyl-cis-2,8-diaza-bicyclo(4.3.0)nonan-7,9-dion, with the CAS number 151213-44-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H16N2O2
  • Molar Mass : 244.29 g/mol
  • Structure : The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that compounds with similar structural motifs can inhibit tumor growth in vivo by modulating cellular pathways involved in proliferation and apoptosis .

The proposed mechanisms for the antitumor effects include:

  • Inhibition of Cell Proliferation : Compounds such as this compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common route includes:

  • Formation of Intermediate Compounds : Utilizing benzylmagnesium chloride in reactions with N-benzyl-cis-hexahydrophthalimide.
  • Reduction Steps : Employing reducing agents like LiAlH4 or NaBH4 to achieve the final bicyclic structure .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal assessed the antitumor efficacy of various diazabicyclic compounds, including those similar to this compound. The findings indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .

Study 2: In Vivo Pharmacological Profiles

Another investigation focused on the in vivo pharmacological profiles of bicyclic compounds revealed their potential for modulating inflammatory responses and enhancing immune function in murine models . This suggests that this compound may possess broader therapeutic applications beyond oncology.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorSignificant tumor size reduction in vivo
Apoptosis InductionActivation of apoptotic pathways
Immune ModulationEnhanced immune response in murine models

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